3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves multiple steps. One common synthetic route includes the reaction of benzoyl chloride with N-bromo-1-oxoisoindolin-2-methylene-2-carbonyl intermediate . The reaction conditions typically involve the use of solvents like dichloromethane (DCM) and catalysts such as triethylamine (TEA) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its role as a lenalidomide analog. It can modulate the immune system and inhibit angiogenesis, which is the formation of new blood vessels . The compound targets specific proteins for degradation through the ubiquitin-proteasome pathway, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Uniqueness
3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific bromine substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-(4-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWTUUBOXDYLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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